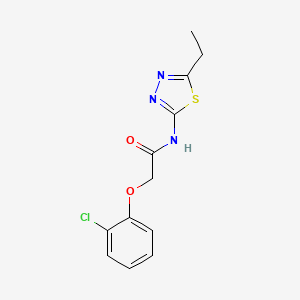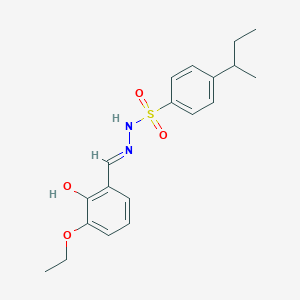
2-(2-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, also known as CGA 92194, is a synthetic compound that belongs to the class of thiadiazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of agricultural sciences.
科学研究应用
2-(2-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide 92194 has been widely used in scientific research, particularly in the field of agricultural sciences. It has been shown to exhibit herbicidal activity against various weed species, making it a potential candidate for the development of new herbicides. Additionally, it has been studied for its potential use as a plant growth regulator and as a tool for investigating the physiological and biochemical processes in plants.
作用机制
The mechanism of action of 2-(2-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide 92194 involves the inhibition of the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids in plants. By inhibiting this enzyme, this compound 92194 disrupts the normal metabolic processes in plants, leading to growth inhibition and ultimately death. The specificity of this compound 92194 for ALS makes it a valuable tool for studying the biosynthesis of branched-chain amino acids in plants.
Biochemical and Physiological Effects
This compound 92194 has been shown to have a range of biochemical and physiological effects on plants. It has been shown to inhibit the biosynthesis of branched-chain amino acids, which are essential for protein synthesis and plant growth. Additionally, it has been shown to induce the accumulation of reactive oxygen species (ROS) in plants, leading to oxidative stress and damage to cellular components. These effects have been studied in a range of plant species, including Arabidopsis thaliana, maize, and soybean.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide 92194 in lab experiments is its specificity for ALS, making it a valuable tool for studying the biosynthesis of branched-chain amino acids in plants. Additionally, its herbicidal activity against various weed species makes it a potential candidate for the development of new herbicides. However, there are also limitations to the use of this compound 92194 in lab experiments. Its toxicity to non-target organisms, including humans, is a concern, and its effectiveness as a herbicide may be limited by the development of resistant weed species.
未来方向
There are several potential future directions for research on 2-(2-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide 92194. One area of interest is the development of new herbicides based on the structure of this compound 92194. Additionally, further research is needed to understand the biochemical and physiological effects of this compound 92194 on plants, including its effects on the biosynthesis of other amino acids and the regulation of plant growth and development. Finally, there is a need for research on the potential environmental impacts of this compound 92194, including its toxicity to non-target organisms and its potential for bioaccumulation in the food chain.
合成方法
2-(2-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide 92194 can be synthesized through a multi-step process involving the condensation of 2-chlorophenol with ethyl chloroacetate, followed by the reaction with thiosemicarbazide and subsequent cyclization with acetic anhydride. The final product is obtained through recrystallization and purification processes. The purity of the compound can be determined through various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
属性
IUPAC Name |
2-(2-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S/c1-2-11-15-16-12(19-11)14-10(17)7-18-9-6-4-3-5-8(9)13/h3-6H,2,7H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHKRQVBQDGUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-sec-butyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B6017468.png)
![6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6017476.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-[1-methyl-2-(3-thienyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6017479.png)
![1-(1-naphthoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B6017482.png)
![4-amino-2-methyl-6-[1,3]oxazolo[4,5-b]pyridin-2-ylphenol](/img/structure/B6017491.png)
![3-phenoxy-N-{1-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B6017504.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-N',N'-dimethylsuccinamide](/img/structure/B6017506.png)
![3-(4-fluorophenyl)-7-(2-hydroxyethyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6017511.png)
![2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B6017534.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B6017542.png)

![N-cyclohexyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6017558.png)
![6-(1-azepanyl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6017566.png)